
Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a benzyl group at the 1-position, and a methyl ester group at the 3-position of the dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as solvent recovery, waste management, and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds .
Applications De Recherche Scientifique
Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
Comparison: Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H12BrNO3 |
|---|---|
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
methyl 1-benzyl-5-bromo-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)12-7-11(15)9-16(13(12)17)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Clé InChI |
RVQKGAXDNWQUHD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
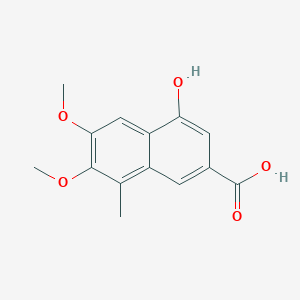
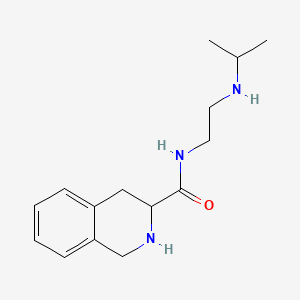
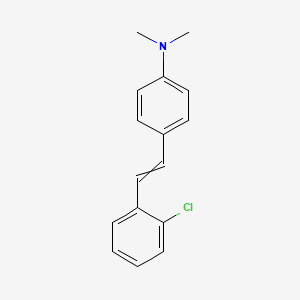
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)

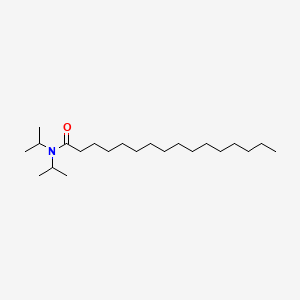
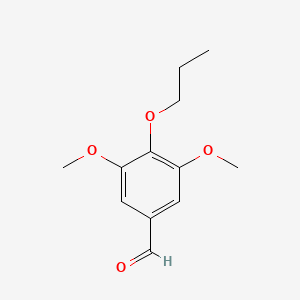
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
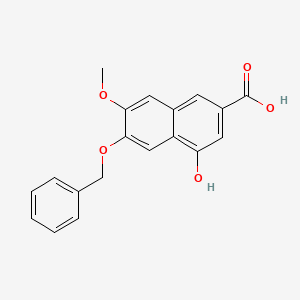
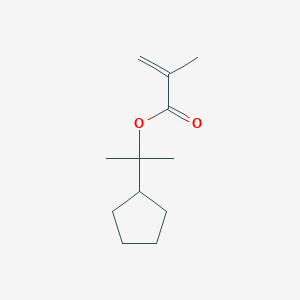

![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)
